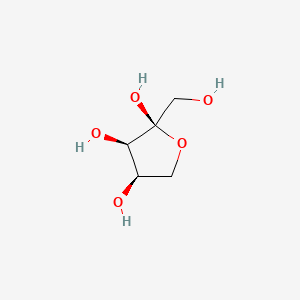
alpha-D-Ribulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-ribulose is a D-ribulose with an alpha-configuration at the anomeric position.
Applications De Recherche Scientifique
Biochemical Role in Nucleotide Synthesis
Alpha-D-ribulose plays a crucial role in the salvage pathways for nucleotide synthesis. It is involved in the conversion to ribose-5-phosphate through the pentose phosphate pathway, which is essential for the synthesis of nucleotides and nucleic acids. The conversion process can be summarized as follows:RibuloseRibokinaseRibose 5 phosphateThis pathway is vital for cellular functions, particularly in rapidly dividing cells where nucleotide synthesis is critical.
Nutraceutical Applications
This compound and its derivatives have been explored as nutraceuticals for enhancing cardiac and muscular performance. Research indicates that supplementation with D-ribose can increase adenosine triphosphate (ATP) levels, which is beneficial in conditions such as congestive heart failure and chronic fatigue syndrome. A study demonstrated that D-ribose administration improved myocardial energy metabolism and exercise tolerance in patients with ischemic heart disease .
Table 1: Clinical Applications of D-Ribose
| Condition | Mechanism of Action | Evidence Level |
|---|---|---|
| Congestive Heart Failure | Increases ATP levels | Moderate |
| Chronic Fatigue Syndrome | Enhances energy recovery | Moderate |
| Fibromyalgia | Reduces pain and improves function | Low |
Pharmacological Properties
This compound derivatives have shown promising pharmacological activities, including anti-inflammatory and analgesic effects. A study synthesized several analogues of alpha-D-ribofuranose and evaluated their biological properties, revealing significant anti-inflammatory activity . These compounds may serve as potential lead candidates for drug development.
Case Study: Anti-Inflammatory Activity of Alpha-D-Ribofuranose Derivatives
- Objective : To evaluate the anti-inflammatory effects of synthesized derivatives.
- Method : In vitro assays using standard protocols.
- Results : Some derivatives exhibited significant inhibition of inflammatory markers.
Neurological Applications
Research indicates that this compound may have implications in neurological health. For instance, it has been suggested that ribose can ameliorate symptoms associated with adenylosuccinase deficiency, a condition that affects nucleotide metabolism and can lead to neurological impairments .
Table 2: Neurological Implications of Ribose
| Condition | Potential Benefit | Evidence Level |
|---|---|---|
| Adenylosuccinase Deficiency | Improvement in neurological symptoms | Moderate |
| Cognitive Decline | Possible enhancement of cognitive function | Low |
Gut Microbiota Interaction
Recent studies have explored the impact of D-ribose on gut microbiota, suggesting that alterations in gut microbial composition may influence metabolic health . This interaction could have implications for mood disorders, as changes in gut microbiota have been linked to depressive-like behaviors.
Case Study: Gut Microbiota Alterations
- Objective : To assess the impact of D-ribose on gut microbiota.
- Method : Metabonomics analysis in animal models.
- Findings : Significant changes were observed in gut microbial diversity correlated with depressive-like behaviors.
Propriétés
Numéro CAS |
131064-69-2 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2S,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5+/m1/s1 |
Clé InChI |
LQXVFWRQNMEDEE-WDCZJNDASA-N |
SMILES |
C1C(C(C(O1)(CO)O)O)O |
SMILES isomérique |
C1[C@H]([C@H]([C@@](O1)(CO)O)O)O |
SMILES canonique |
C1C(C(C(O1)(CO)O)O)O |
Key on ui other cas no. |
131064-69-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















